molecular formula C17H21N5O3 B14156783 N'-{(E)-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide

N'-{(E)-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide

Cat. No.: B14156783
M. Wt: 343.4 g/mol
InChI Key: PKCCVDBFIQMGMM-YBFXNURJSA-N
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Description

N’-{(E)-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a methoxy group, a morpholinylmethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide typically involves multiple steps. One common method includes the condensation of 4-methoxy-3-(morpholin-4-ylmethyl)benzaldehyde with 1H-pyrazole-3-carbohydrazide under reflux conditions. The reaction is often carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a suitable solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxy-3-(morpholin-4-ylmethyl)benzoic acid, while reduction of the imine group can produce N’-{(E)-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylamine}-1H-pyrazole-3-carbohydrazide.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide is unique due to the presence of the morpholinylmethyl group, which can enhance its solubility and bioavailability compared to similar compounds. Additionally, the combination of the methoxy and pyrazole groups provides a distinctive electronic structure that can influence its reactivity and interaction with biological targets .

Properties

Molecular Formula

C17H21N5O3

Molecular Weight

343.4 g/mol

IUPAC Name

N-[(E)-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H21N5O3/c1-24-16-3-2-13(10-14(16)12-22-6-8-25-9-7-22)11-19-21-17(23)15-4-5-18-20-15/h2-5,10-11H,6-9,12H2,1H3,(H,18,20)(H,21,23)/b19-11+

InChI Key

PKCCVDBFIQMGMM-YBFXNURJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=NN2)CN3CCOCC3

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NN2)CN3CCOCC3

solubility

31.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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